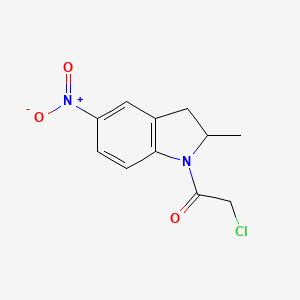

1-(Chloroacetyl)-2-methyl-5-nitroindoline

説明

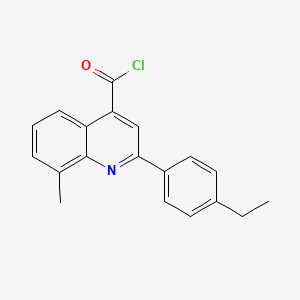

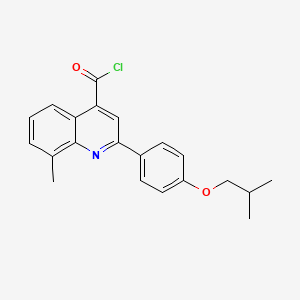

“1-(Chloroacetyl)-2-methyl-5-nitroindoline” is a complex organic compound. It contains a chloroacetyl group, a methyl group, and a nitro group attached to an indoline ring. Indoline is a heterocyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The chloroacetyl group is an acyl group derived from chloroacetic acid . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms .

Synthesis Analysis

The synthesis of such compounds often involves nucleophilic aromatic substitution reactions . For instance, the reaction of L-proline with chloroacetyl chloride followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate . Another method involves N-chloroacetylation of amino compounds (amino alcohols, amino acids) by chloroacetyl chloride, to give chloroacetamides .Molecular Structure Analysis

The molecular structure of “1-(Chloroacetyl)-2-methyl-5-nitroindoline” can be elucidated using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . The spectroscopic analyses can reveal diverse structure arrangements for the products . Molecular structure optimization can be performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .Chemical Reactions Analysis

The chemical reactions involving “1-(Chloroacetyl)-2-methyl-5-nitroindoline” could be complex due to the presence of multiple reactive groups. For instance, the chloroacetyl group can undergo nucleophilic substitution reactions . The nitro group can participate in reduction reactions to form amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Chloroacetyl)-2-methyl-5-nitroindoline” can be determined using various analytical techniques. For instance, chloroacetyl chloride appears as a colorless to light yellow liquid with a very pungent odor . It’s very toxic by inhalation and corrosive to metals and tissue .科学的研究の応用

Antimicrobial and Anticancer Research

- Summary of Application : “1-(Chloroacetyl)-2-methyl-5-nitroindoline” is used in the synthesis of Tetronic 1107 Schiff bases, which have shown promising antimicrobial and anticancer activities .

- Methods of Application : The modification of Tetronic 1107 was carried out through chloroacetylation using chloroacetyl chloride. This was followed by amination using p-phenylenediamine, which was then treated with different aldehydes to yield Tetronic Schiff bases .

- Results or Outcomes : The antimicrobial activities of the tested compounds were quantified using Microtiter-assay methods. The data revealed potential antimicrobial activities against all tested microbes, with priority against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus .

Synthesis of Biologically Active Derivatives

- Summary of Application : “1-(Chloroacetyl)-2-methyl-5-nitroindoline” can be used in the synthesis of biologically active derivatives of 2-aminobenzothiazole .

- Methods of Application : The synthesis of these derivatives often involves one-pot multicomponent reactions with the participation of 2-aminobenzothiazole . These reactions are characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .

- Results or Outcomes : The synthesized derivatives have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, anti-depressant, anticonvulsant, antianginal, anti-tumor, immunomodulatory effects .

Production of Herbicides

- Summary of Application : Chloroacetyl chloride, a compound related to “1-(Chloroacetyl)-2-methyl-5-nitroindoline”, is used as an intermediate in the production of herbicides in the chloroacetanilide family .

- Methods of Application : The production process involves the reaction of chloroacetyl chloride with other compounds to produce the desired herbicides .

- Results or Outcomes : The herbicides produced using chloroacetyl chloride are used extensively in agriculture, with an estimated 100 million pounds used annually .

Synthesis of Novel Anti-tumor Drugs

- Summary of Application : “1-(Chloroacetyl)-2-methyl-5-nitroindoline” has been employed to synthesize novel anti-tumor drugs, showing promising cytotoxic activity against various cell lines .

- Methods of Application : A total of 12 novel derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) were synthesized by reacting with Chloroacetyl chloride .

- Results or Outcomes : The synthesized compounds were then evaluated for their in vitro antitumor activities on six human tumor cell lines using the MTT assay. The results showed that compounds 4, 6, and 7 exhibited higher cytotoxic activity compared to 25-OH-PPD across all tested cell lines .

Preparation of Surfactants

- Summary of Application : “1-(Chloroacetyl)-2-methyl-5-nitroindoline” is utilized in the preparation of surfactants, enhancing drug delivery and pharmacokinetics .

- Methods of Application : The preparation process involves the reaction of Chloroacetyl chloride with other compounds to produce the desired surfactants .

- Results or Outcomes : The surfactants produced using Chloroacetyl chloride are used extensively in pharmaceutical research, enhancing drug delivery and pharmacokinetics .

Production of Tear Gas

- Summary of Application : Some Chloroacetyl chloride, a compound related to “1-(Chloroacetyl)-2-methyl-5-nitroindoline”, is also used to produce phenacyl chloride, another chemical intermediate, also used as a tear gas .

- Methods of Application : The production process involves the reaction of Chloroacetyl chloride with other compounds to produce the desired tear gas .

- Results or Outcomes : The tear gas produced using Chloroacetyl chloride is used extensively in defense and security .

Safety And Hazards

特性

IUPAC Name |

2-chloro-1-(2-methyl-5-nitro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c1-7-4-8-5-9(14(16)17)2-3-10(8)13(7)11(15)6-12/h2-3,5,7H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTTUALPAYCGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(=O)CCl)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloroacetyl)-2-methyl-5-nitroindoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

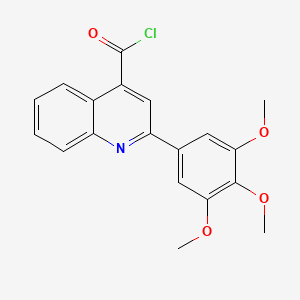

![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)

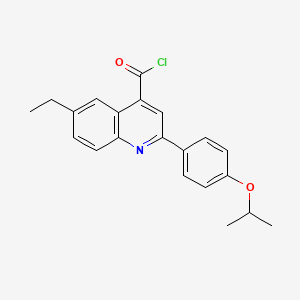

![4-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393898.png)

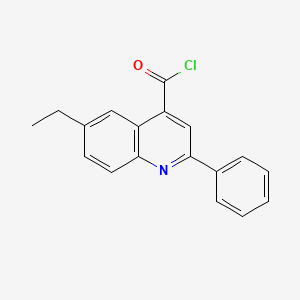

![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)